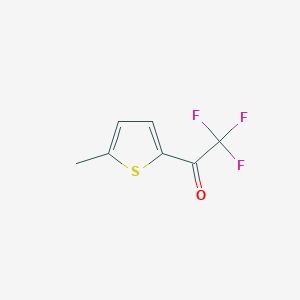

2-Methyl-5-trifluoroacetylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(5-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3OS/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVZFJXCNHKJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246985 | |

| Record name | 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-61-1 | |

| Record name | 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18087-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-1-(5-methyl-2-thienyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 5 Trifluoroacetylthiophene and Its Analogs

Strategic Approaches to the Formation of the Trifluoroacetyl Moiety on Thiophene (B33073) Rings

The introduction of a trifluoroacetyl group onto a thiophene ring is a critical step in the synthesis of the target compound. This can be achieved through several strategic approaches, including direct electrophilic acylation or the conversion of other functional groups.

Direct Trifluoroacetylation of Substituted Thiophenes

The most direct method for synthesizing 2-Methyl-5-trifluoroacetylthiophene is through the electrophilic acylation of 2-methylthiophene (B1210033). This reaction typically employs a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA). The electron-rich nature of the thiophene ring facilitates this Friedel-Crafts type reaction. umsl.edu For 2-substituted thiophenes, the acylation reaction is highly regioselective, predominantly occurring at the C5 position.

The reaction conditions can be optimized by the addition of a base or a catalyst. The use of a nitrogen base like pyridine (B92270) can neutralize the trifluoroacetic acid byproduct, which can otherwise inhibit the reaction, leading to a significant increase in yield. unit.no For instance, the trifluoroacetylation of 2-methoxythiophene (B42098) shows a marked improvement in yield when pyridine is added. unit.no An alternative high-yield, one-pot method involves using magnesium perchlorate (B79767) dihydrate as a catalyst for the reaction between thiophene derivatives and TFAA. researchgate.net

However, the reactivity of the substituted thiophene is crucial. While electron-donating groups enhance the reaction, some substrates can be unreactive under certain conditions. For example, 3-methylthiophene (B123197) shows poor reactivity with TFAA and pyridine, highlighting the influence of the substituent's position on the ring's activation. unit.no

Table 1: Trifluoroacetylation of Various Electron-Rich Thiophenes with TFAA and Pyridine unit.no

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-Methoxythiophene | 2-Methoxy-5-trifluoroacetylthiophene | 95 |

| 2-Ethoxythiophene | 2-Ethoxy-5-trifluoroacetylthiophene | 90 |

| 2,3-Dimethylthiophene | 2,3-Dimethyl-5-trifluoroacetylthiophene | 89 |

| 3-Methylthiophene | 2-Trifluoroacetyl-3-methylthiophene | <9 |

Conversion of Precursor Functional Groups to Trifluoroacetyl via Fluorination or Acylation

An alternative to direct trifluoroacetylation involves the transformation of a pre-existing functional group at the 5-position of 2-methylthiophene. This multistep approach offers flexibility and can be advantageous if the precursor compound is readily available.

Common functional group interconversions can be employed to construct the trifluoroacetyl group. vanderbilt.edu For example, a 2-methylthiophene-5-carboxylic acid derivative could serve as a starting point. The carboxylic acid can be converted to an acid chloride, which is then reacted with a suitable trifluoromethyl organometallic reagent. Another potential precursor is a 2-(2-methylthiophen-5-yl)-1,1,1-trifluoroethanol derivative, which could be oxidized to the corresponding ketone. These indirect methods, while often longer, can bypass reactivity or regioselectivity issues associated with direct acylation.

Catalytic Methods for C-CF3 Bond Formation

Modern organic synthesis has seen the development of powerful catalytic methods for the introduction of trifluoromethyl (CF3) and related fluoroalkyl groups. nih.gov These methods can be applied to form the C-CF3 bond necessary for the trifluoroacetyl moiety. Transition-metal-catalyzed trifluoromethylation reactions, often employing copper or palladium, are a prominent strategy. nih.gov

For the synthesis of trifluoroacetyl arenes, one conceptual approach involves the palladium-catalyzed cross-coupling of an aryl trifluoroacetate (B77799) with an aryl boronic acid, which can afford trifluoroacetylated products. researchgate.net While not a direct route to the target compound from 2-methylthiophene, it illustrates a catalytic strategy for forming the Ar-COCF3 structure. More advanced and novel strategies include the use of borane (B79455) catalysts for C-CF3 bond formation or the functionalization of CF3-bearing building blocks like trifluoromethyl-cyclopropanes to generate fluorinated thiophene derivatives. nih.govacs.org These catalytic techniques represent the cutting edge of organofluorine chemistry and offer potential, albeit more complex, pathways to the target molecule.

Regioselective Functionalization Techniques for this compound Synthesis

Achieving the correct 2,5-disubstitution pattern on the thiophene ring is paramount. Beyond the inherent regioselectivity of electrophilic substitution, other powerful techniques like directed metalation and cross-coupling offer precise control over functionalization.

Directed ortho-Metalation (DoM) Strategies on Thiophene Derivatives

Directed ortho-Metalation (DoM) is a potent synthetic tool for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates an aryllithium intermediate that can be trapped with a suitable electrophile. baranlab.org

For π-electron rich heterocycles like thiophene, lithiation typically occurs preferentially at the C2 position, adjacent to the sulfur atom. uwindsor.ca To achieve functionalization at a different position, a strategically placed DMG is required. In the context of 2-methylthiophene, the methyl group itself is a very weak directing group. However, the combination of the C2-methyl group and the ring's inherent reactivity can lead to lithiation at the C5 position. This lithiated intermediate can then react with a trifluoroacetylating agent, such as N-trifluoroacetylpiperidine, to install the desired group.

Alternatively, a more potent DMG could be used on a thiophene precursor to ensure regiocontrol, with subsequent chemical steps to yield the final product. The strength of the DMG is a critical factor, with groups like amides (-CONR2) and carbamates (-OCONR2) being among the most powerful directors. organic-chemistry.orgharvard.edu

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Negishi, Suzuki)

Transition metal-catalyzed cross-coupling reactions provide a versatile and powerful method for forming carbon-carbon bonds, offering a different retrosynthetic approach to this compound. researchgate.net Instead of forming the trifluoroacetyl group on a pre-existing 2-methylthiophene ring, this strategy involves coupling two fragments, one containing the 2-methylthiophene unit and the other providing the trifluoroacetyl group (or a precursor).

Several well-established cross-coupling reactions can be envisioned for this synthesis:

Suzuki Coupling: This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. One route would involve the coupling of 5-bromo-2-methylthiophene with a trifluoroacetyl-containing boronic ester. A complementary approach, forming the C-C bond via a different disconnection, could use potassium imidomethyltrifluoroborate salts in a Suzuki-Miyaura-like reaction, showcasing the versatility of organotrifluoroborates in modern cross-coupling. nih.govnih.gov

Kumada Coupling: This reaction pairs a Grignard reagent with an organohalide, catalyzed by nickel or palladium. researchgate.net For this synthesis, 2-methyl-5-thienylmagnesium bromide could be coupled with a trifluoroacetyl halide or a related electrophile.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by nickel or palladium. A potential route would be the coupling of 2-methyl-5-thienylzinc chloride with a suitable trifluoroacetyl-containing partner.

Table 2: Retrosynthetic Strategies via Transition Metal-Catalyzed Cross-Coupling

| Coupling Reaction | Thiophene Fragment | Coupling Partner | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki | 5-Bromo-2-methylthiophene | Trifluoroacetylboronic ester | Pd catalyst (e.g., Pd(OAc)₂) + Ligand |

| Kumada | 5-Bromo-2-methylthiophene | Trifluoroacetylmethylmagnesium halide | Ni or Pd catalyst |

| Negishi | 5-Bromo-2-methylthiophene | Trifluoroacetylmethylzinc halide | Ni or Pd catalyst |

| Suzuki | 2-Methyl-5-thiopheneboronic acid | Trifluoroacetyl halide | Pd catalyst + Ligand |

These cross-coupling methods offer a robust and modular approach, allowing for the late-stage introduction of either the methyl or the trifluoroacetyl group, which is a significant advantage in the synthesis of complex molecules and analogs.

Synthesis of Diverse Thiophene Derivatives Bearing Trifluoromethyl Ketone Moieties

The introduction of a trifluoromethyl ketone moiety onto a thiophene ring is a key transformation for creating compounds like this compound. Various synthetic strategies have been developed to achieve this, primarily revolving around the acylation of a pre-formed thiophene ring.

A prevalent method is the Friedel-Crafts acylation, which involves reacting a thiophene derivative with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst. Common catalysts for the acylation of thiophenes include aluminum chloride, stannic chloride, and titanium tetrachloride. acs.orgwikipedia.org For instance, the acylation of thiophene with acetyl chloride has been effectively catalyzed by stannic chloride, which is noted to be superior to aluminum chloride as it reduces polymerization of the thiophene ring. orgsyn.org This principle extends to trifluoroacetylation.

Modern advancements in trifluoromethylation offer alternative routes. Methods for the synthesis of trifluoromethyl ketones from carboxylic acids or aldehydes have been developed, which could be adapted for thiophene substrates. rsc.org For example, a metal-free protocol using fluoroarenes can mediate the trifluoromethylation of carboxylic acids to yield trifluoromethyl ketones under mild conditions. rsc.org Another approach involves the use of anhydrides as in situ activating reagents for the efficient trifluoromethylation of benzoic acids with TMSCF3 (Trifluoromethyl(trimethyl)silane), providing aryl trifluoromethyl ketones in very good yields. rsc.org While developed for benzoic acids, these methods present viable strategies for the corresponding thiophenecarboxylic acids.

Furthermore, 5-(Trifluoroacetyl)thiophene-2-carboxamides have been identified as potent and selective class II histone deacetylase (HDAC) inhibitors, highlighting the pharmacological relevance of this class of compounds and the necessity for robust synthetic routes. google.com

Preparation of Substituted 2-Methylthiophenes for Subsequent Acylation

The synthesis of diverse analogs of this compound relies heavily on the availability of appropriately substituted 2-methylthiophene precursors. A variety of methods exist for the synthesis of these key intermediates.

The parent compound, 2-methylthiophene, can be produced via the Wolff-Kishner reduction of thiophene-2-carboxaldehyde or through a commercial process involving the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide. wikipedia.org

For the synthesis of more complex, 2,5-disubstituted thiophenes, where one substituent is a methyl group and the other is a variable group, several powerful methods have been established. A practical, metal-free approach involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide (B80085) or sodium sulfide, which provides 2,5-disubstituted thiophenes in good to excellent yields. rsc.orgrsc.org This method is advantageous as it avoids transition metal catalysts and utilizes an economical sulfur source. rsc.org

Another innovative, metal-free method uses the in situ generation of the trithiocarbonate (B1256668) anion (CS₃²⁻) from carbon disulfide and potassium hydroxide (B78521) to act as a sulfur source for the cyclization of 1,3-butadiynes, yielding 2,5-disubstituted thiophenes. acs.org Traditional methods also include the reaction of 1,4-dicarbonyl compounds with sulfurating reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. rsc.org

A common strategy for creating substituted thiophenes is the Fiesselmann thiophene synthesis. More specifically for 5-aryl-2-acetylthiophenes, a synthetic route starts with the Vilsmeier-Haack reaction on acetophenones to generate β-aryl-β-chloroacroleins. These intermediates then react with sodium sulfide, followed by chloroacetone (B47974) and potassium carbonate, to form the desired 5-aryl-2-acetylthiophene derivatives in good yields. mdpi.com This demonstrates a pathway to precursors where the 5-position is substituted with an aryl group.

The following table summarizes a selection of methods for the synthesis of substituted thiophenes, which can serve as precursors for acylation.

| Starting Materials | Reagents | Product | Yield | Reference |

| 1,3-Diynes | NaSH·xH₂O | 2,5-Disubstituted Thiophenes | Good to Excellent | rsc.org |

| 1,3-Butadiynes | CS₂/KOH (forms CS₃²⁻) | 2,5-Disubstituted Thiophenes | Moderate to Good | acs.org |

| Acetophenones | POCl₃, DMF, then Na₂S·9H₂O, Chloroacetone, K₂CO₃ | 5-Aryl-2-acetylthiophenes | Good | mdpi.com |

| Thiophene, Acetic Anhydride | Stannic Chloride | 2-Acetylthiophene (B1664040) | 75-78% | orgsyn.org |

Scalable and Sustainable Synthetic Routes

The industrial viability of producing this compound and its analogs depends on the development of scalable and sustainable synthetic routes. Green chemistry principles, such as waste reduction, use of renewable feedstocks, and catalyst recycling, are central to these efforts.

For the acylation step, which is often a Friedel-Crafts reaction, catalyst choice and recycling are key sustainability factors. A method for preparing 2-acetylthiophene involves reacting thiophene and acetic anhydride with a catalyst, followed by direct rectification to obtain the product. google.com The remaining substrate and catalyst in the reactor can be used for the subsequent batch, reducing waste and production costs, thereby enabling a greener production process. google.com

Furthermore, research into cost-effective and less wasteful manufacturing processes for key thiophene intermediates is ongoing. For example, a new process for thiophene-2-carbonyl chloride, a key raw material for the nematicide tioxazafen, was developed to overcome the significant waste generation and side product formation of previous routes. typeset.io This new process utilizes a homogeneous liquid-phase aerobic oxidation of 2-acetylthiophene, addressing environmental and cost concerns associated with older methods. typeset.io Such process optimization is directly applicable to the large-scale synthesis of related thiophene ketones.

The table below highlights key aspects of scalable and sustainable approaches relevant to the synthesis of the target compounds.

| Synthetic Step | Sustainable Approach | Key Advantages | Reference |

| Friedel-Crafts Acylation | Catalyst and substrate recycling | Reduced waste, lower production cost, non-waste-emission | google.com |

| Overall Process | Use of bio-based solvents (e.g., 2-MeTHF) | Reduced emissions, use of renewable resources | nih.gov |

| Intermediate Synthesis | Optimized aerobic oxidation | Reduced byproducts, less waste, more cost-effective | typeset.io |

| Thiophene Synthesis | Metal-free cyclization from 1,3-diynes | Avoids transition metals, uses economical sulfur source | rsc.org |

Mechanistic Investigations and Intrinsic Reactivity of 2 Methyl 5 Trifluoroacetylthiophene

Reactivity Profiles of the Trifluoroacetyl Group

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing moiety due to the high electronegativity of the fluorine atoms. This electronic effect significantly influences the reactivity of the adjacent carbonyl group.

The carbonyl carbon of the trifluoroacetyl group in 2-Methyl-5-trifluoroacetylthiophene is highly electrophilic. The strong inductive effect of the trifluoromethyl group withdraws electron density from the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles. This enhanced electrophilicity facilitates a wide range of nucleophilic addition reactions.

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is stabilized by the electron-withdrawing nature of the trifluoromethyl group. Subsequent protonation of the oxygen anion yields the final addition product.

One notable example of such a reaction is the Friedel-Crafts-type hydroxyalkylation of indoles with trifluoromethyl ketones. For instance, 2-(trifluoroacetyl)thiophene (B1295214) has been shown to react with indoles in the presence of a base like potassium carbonate to afford trifluoromethyl(indolyl)thienylmethanols in excellent yields. beilstein-journals.orgbeilstein-archives.org This reaction highlights the high reactivity of the trifluoroacetyl group towards nucleophilic attack, even from relatively weak nucleophiles like indoles.

| Nucleophile | Reaction Conditions | Product Type | Expected Reactivity |

|---|---|---|---|

| Indoles | K₂CO₃, water | Trifluoromethyl(indolyl)thienylmethanol | High |

| Primary Amines | - | Hemiaminal/Imine | High |

| Grignard Reagents | Ether | Tertiary Alcohol | Very High |

| Hydride Reagents (e.g., NaBH₄) | Methanol | Secondary Alcohol | High |

The ketone functionality of this compound can also participate in condensation and cyclization reactions. These reactions typically involve the initial formation of an enolate or a related nucleophilic species, which then reacts with an electrophile. However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the ease of enolate formation.

While the acidity of the α-protons on the methyl group of the thiophene (B33073) ring is not directly affected by the trifluoroacetyl group, the carbonyl's reactivity towards condensation partners is significant. For example, aldol-type condensations with other carbonyl compounds are plausible. Several sensitive substrates, such as 2-trifluoroacetylpyrrole and 2-trifluoroacetylthiophene, have been shown to undergo condensation reactions under relatively mild solid acid/microwave conditions, which can be a challenge under strongly acidic conditions where they tend to polymerize. nih.gov

Furthermore, the trifluoroacetylthiophene moiety can be a building block in the synthesis of more complex heterocyclic systems through cyclization reactions. These reactions often take advantage of both the ketone functionality and the reactivity of the thiophene ring.

Electrophilic and Nucleophilic Reactivity of the Thiophene Heterocycle

The reactivity of the thiophene ring in this compound is governed by the interplay of the electron-donating methyl group and the strongly deactivating trifluoroacetyl group.

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a preference for substitution at the 2- and 5-positions. pharmaguideline.compearson.compearson.com However, the presence of a strong electron-withdrawing group like the trifluoroacetyl group at the 5-position significantly deactivates the thiophene ring towards electrophilic attack. uobaghdad.edu.iq This deactivation is due to the inductive withdrawal of electron density from the ring, making it less nucleophilic.

| Position | Influence of -CH₃ (Activating) | Influence of -COCF₃ (Deactivating) | Overall Predicted Reactivity |

|---|---|---|---|

| 3 | Ortho (Activating) | Meta (Deactivating) | Most likely site for substitution (if reaction occurs) |

| 4 | Meta (Less Activating) | Ortho (Strongly Deactivating) | Less likely site for substitution |

The deactivation of the thiophene ring by the trifluoroacetyl group makes it more susceptible to nucleophilic aromatic substitution, provided a suitable leaving group is present on the ring. quimicaorganica.org While this compound itself does not have a leaving group, derivatives with a leaving group at the 3- or 4-position would be expected to undergo nucleophilic substitution. The presence of the electron-withdrawing trifluoroacetyl group is crucial for stabilizing the Meisenheimer complex intermediate formed during such reactions.

Conversely, the methyl group activates the ring, but its effect is largely overridden by the deactivating trifluoroacetyl group in the context of electrophilic substitution. However, the methyl group can be a site for radical reactions, such as benzylic-type halogenation, although the conditions would need to be carefully controlled to avoid reactions with the thiophene ring itself.

Kinetic and Thermodynamic Parameters of Key Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, general trends can be inferred based on the known reactivity of similar compounds.

Nucleophilic Addition to the Carbonyl Group: These reactions are generally expected to be kinetically favorable due to the high electrophilicity of the carbonyl carbon. The formation of a stable tetrahedral intermediate suggests that the reactions are also thermodynamically favorable. For instance, the reaction of 2-(trifluoroacetyl)thiophene with indoles proceeds to give excellent yields, indicating a thermodynamically favorable process. beilstein-journals.orgbeilstein-archives.org

Electrophilic Aromatic Substitution: Due to the deactivating effect of the trifluoroacetyl group, the activation energy for electrophilic aromatic substitution on this compound will be significantly higher than for thiophene or 2-methylthiophene (B1210033). Consequently, the reaction rates are expected to be much slower, requiring more forcing conditions.

Condensation Reactions: The kinetics of condensation reactions will depend on the specific reaction conditions, particularly the method of enolate formation. Thermodynamically, the stability of the final condensed product will determine the position of the equilibrium.

Further experimental studies are required to determine the precise kinetic and thermodynamic parameters for the various reactions of this compound. Such data would provide a more quantitative understanding of its reactivity and facilitate its application in organic synthesis.

Influence of the Trifluoromethyl Substituent on Thiophene Core Reactivity and Selectivity

The presence of a trifluoroacetyl group at the 5-position of the 2-methylthiophene core profoundly alters its chemical reactivity and the regioselectivity of substitution reactions. The trifluoromethyl (CF₃) moiety is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exerts a strong negative inductive effect (-I) on the thiophene ring. This electronic influence is central to understanding the behavior of this compound in various chemical transformations.

The trifluoroacetyl group significantly deactivates the thiophene ring towards electrophilic aromatic substitution (EAS). Aromatic rings, including thiophene, typically react as nucleophiles in EAS reactions. The rate of these reactions is highly sensitive to the electron density within the ring. Electron-donating groups enhance the nucleophilicity of the ring and are thus activating, while electron-withdrawing groups diminish the electron density, making the ring less nucleophilic and therefore deactivating it towards electrophiles. The trifluoroacetyl group, by pulling electron density away from the thiophene core, substantially reduces the rate of electrophilic attack compared to unsubstituted thiophene or 2-methylthiophene.

Conversely, the electron-withdrawing nature of the trifluoroacetyl substituent activates the thiophene ring for nucleophilic aromatic substitution (SNAr). For a nucleophile to attack an aromatic ring, the ring must be electron-deficient. The trifluoroacetyl group achieves this by lowering the electron density, particularly at the positions ortho and para to its point of attachment. This makes the carbon atoms of the thiophene ring more electrophilic and susceptible to attack by nucleophiles.

The regioselectivity of substitution reactions on the this compound ring is governed by the interplay of the directing effects of both the methyl and the trifluoroacetyl groups. The methyl group is an activating, ortho-para directing group due to its positive inductive effect (+I) and hyperconjugation. The trifluoroacetyl group, being a strong electron-withdrawing group, is a deactivating, meta-directing group.

In the case of electrophilic aromatic substitution on this compound, the directing effects of the two substituents are in opposition. The methyl group at position 2 directs incoming electrophiles to positions 3 and 5. The trifluoroacetyl group at position 5 directs incoming electrophiles to position 3. Therefore, the substitution is strongly directed to the 3-position, as this is the only position that is activated by the methyl group and not strongly deactivated by the trifluoroacetyl group (as it is meta to it).

For nucleophilic aromatic substitution, the trifluoroacetyl group is the dominant activating group. It will direct incoming nucleophiles to the positions ortho and para to itself. In the thiophene ring of this compound, this would correspond to the 4-position.

The following data tables, based on general principles and data from analogous systems, illustrate the expected influence of the trifluoroacetyl group on the reactivity and selectivity of the thiophene core.

Interactive Data Table 1: Predicted Relative Rates of Electrophilic Bromination

This table provides a qualitative comparison of the expected reaction rates for the bromination of thiophene and its derivatives. The rates are normalized to that of thiophene.

| Compound | Substituents | Predicted Relative Rate |

| Thiophene | None | 1 |

| 2-Methylthiophene | -CH₃ (Activating) | > 1 |

| 2-Trifluoroacetylthiophene | -COCF₃ (Deactivating) | < 1 |

| This compound | -CH₃ (Activating), -COCF₃ (Deactivating) | < 1 (but > 2-Trifluoroacetylthiophene) |

Interactive Data Table 2: Predicted Regioselectivity of Electrophilic Nitration of this compound

This table illustrates the expected product distribution for the nitration of this compound, highlighting the directing effects of the substituents.

| Position of Substitution | Predicted Product Distribution (%) | Rationale |

| 3-position | > 95% | Ortho to activating -CH₃ group and meta to deactivating -COCF₃ group. |

| 4-position | < 5% | Meta to activating -CH₃ group and ortho to deactivating -COCF₃ group. |

Interactive Data Table 3: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

This table compares the predicted relative reactivity of various substituted thiophenes in a hypothetical SNAr reaction with a nucleophile, such as methoxide, assuming a suitable leaving group is present on the ring.

| Compound | Activating/Deactivating Group for SNAr | Predicted Relative Rate |

| 2-Chlorothiophene | None | 1 |

| 2-Chloro-5-nitrothiophene | -NO₂ (Strongly Activating) | >> 1 |

| 2-Chloro-5-trifluoroacetylthiophene | -COCF₃ (Strongly Activating) | >> 1 |

| 2-Chloro-5-methylthiophene | -CH₃ (Deactivating) | < 1 |

Design and Synthesis of Advanced Derivatives of 2 Methyl 5 Trifluoroacetylthiophene

Structural Modifications of the Thiophene (B33073) Framework

Alterations to the thiophene ring of 2-methyl-5-trifluoroacetylthiophene are a primary strategy for creating new derivatives. These modifications can range from the addition of simple organic groups to the more complex incorporation of other heteroatoms, fundamentally changing the molecule's structure and properties.

Introduction of Alkyl, Aryl, and Heteroaryl Substituents

The thiophene ring can be further functionalized by introducing a variety of substituents. While direct substitution on the this compound core is specific, general methodologies for thiophene functionalization are applicable. For instance, the synthesis of thiophenes with varied alkyl and aryl groups is a well-established area of organic chemistry. nih.govontosight.ai Methods like Friedel-Crafts alkylation and arylation, though sometimes limited by regioselectivity and harsh conditions, can be employed. nih.govacs.org More modern cross-coupling reactions, such as Suzuki and Stille couplings, offer milder conditions and greater control for introducing aryl and heteroaryl moieties, provided a suitable handle (like a halogen) is present on the thiophene ring. The synthesis of related compounds, such as 2-methyl-5-propylthiophene, can be achieved through methods like the reaction of 2-methylthiophene (B1210033) with propyl halides. ontosight.ai These synthetic routes provide a blueprint for creating a diverse library of derivatives from the target compound.

Incorporation of Additional Heteroatoms (e.g., Nitrogen, Oxygen) into the Thiophene Ring System

The incorporation of additional heteroatoms into the thiophene framework leads to the formation of fused heterocyclic systems, significantly altering the electronic and structural characteristics of the parent molecule. For example, the synthesis of thioxanthene (B1196266) derivatives, which involves the cyclization of thiophene-containing precursors, demonstrates a pathway to embedding the thiophene motif within a larger, nitrogen-containing scaffold. nih.govacs.org While the direct conversion of the thiophene sulfur to another heteroatom is not typical, building fused rings is a common strategy. For instance, reacting thiophene derivatives with appropriate precursors can lead to thienopyridines (containing nitrogen) or other fused systems. These transformations create entirely new heterocyclic structures with distinct properties. Analogous transformations have been reported for the furan (B31954) series, such as the synthesis of 2-methyl-5-(methylthio)furan, highlighting the chemical diversity achievable with five-membered heterocyclic rings. nih.gov

Derivatization of the Trifluoroacetyl Ketone Functionality

The trifluoroacetyl group is a highly reactive and versatile handle for chemical modification. Its strong electron-withdrawing nature makes the carbonyl carbon highly electrophilic and susceptible to a wide range of transformations.

Chiral Reduction to Trifluoromethyl Alcohols

The asymmetric reduction of the ketone in trifluoroacetylthiophenes to form chiral α-trifluoromethyl alcohols is a significant area of research. These chiral alcohols are valuable building blocks in medicinal and materials chemistry. nih.govresearchgate.netnih.gov Established methods rely on the enantioselective reduction of aryl trifluoromethyl ketones using chiral catalysts based on iridium or rhodium, or with chiral boranes. nih.govresearchgate.net Biocatalytic methods, using whole-cell systems like Arabidopsis thaliana seedlings, have also been reported for the reduction of the related 2-(trifluoroacetyl)thiophene (B1295214), yielding the corresponding alcohol with moderate enantioselectivity. sigmaaldrich.com A newer, conceptually different approach involves the nickel-catalyzed asymmetric cross-coupling of α-chloro-α-trifluoromethyl ethers, which can subsequently be converted to the desired chiral alcohols. nih.govresearchgate.net

Table 1: Asymmetric Reduction Approaches for Trifluoromethyl Ketones

| Method | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Chiral Iridium or Rhodium Catalysts | Chiral α-Trifluoromethyl Alcohol | nih.gov, researchgate.net |

| Stoichiometric Reduction | Chiral Boranes | Chiral α-Trifluoromethyl Alcohol | nih.gov, researchgate.net |

| Biocatalysis | Arabidopsis thaliana seedlings | Chiral α-Trifluoromethyl Alcohol | sigmaaldrich.com |

| Cross-Coupling | Nickel/Ligand System | Chiral α-Trifluoromethyl Ether/Alcohol | nih.gov, researchgate.net |

Formation of Imines, Oximes, Hydrazones, and Related Nitrogen-Containing Derivatives

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N bonded compounds. researchgate.net

Imines (Schiff Bases): Reaction with primary amines yields trifluoromethyl-imines. These reactions can be catalyzed by solid acids like K-10 montmorillonite (B579905) or superacids such as Nafion-H, often under microwave irradiation to achieve high yields in short reaction times. nih.gov This method is effective even for sensitive substrates like 2-trifluoroacetylthiophene, which can be prone to polymerization under harsher acidic conditions. nih.gov

Oximes and Hydrazones: Condensation with hydroxylamines or hydrazines produces the corresponding oximes and hydrazones. nih.gov These reactions are reversible and their mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration. researchgate.netnih.gov Hydrazones are generally more hydrolytically stable than imines. mdpi.com The development of efficient catalysts, moving beyond the classical aniline (B41778) catalyst, has significantly improved the rates and applicability of these reactions for various substrates. nih.gov

Synthesis of Enol Ethers and Esters

The enolizable nature of the trifluoroacetyl ketone allows for the synthesis of enol derivatives. The formation of enol ethers and enol esters introduces a different type of functionality, masking the ketone and altering its reactivity. The synthesis of such derivatives from perfluoroalkyl ketones is a known transformation, useful in analytical chemistry for creating volatile compounds suitable for gas chromatography. nih.gov The synthesis typically involves reacting the ketone with an alcohol or an acylating agent under conditions that favor the formation of the enol or enolate, which is then trapped. For example, trifluoroacetylation of thiophenes can be achieved using trifluoroacetic anhydride (B1165640) (TFAA) with a base like pyridine (B92270). unit.no This same reagent could potentially be used to form enol trifluoroacetates from the ketone product under different conditions.

Development of Oligomeric and Polymeric Thiophene-based Architectures

The incorporation of the this compound moiety into larger oligomeric and polymeric structures is a key strategy for developing advanced functional materials. The strong electron-withdrawing nature of the trifluoroacetyl group, combined with the inherent conductivity of the polythiophene backbone, allows for the fine-tuning of electronic and optical properties. The synthesis of these materials primarily relies on chemical and electrochemical oxidative polymerization methods, as well as cross-coupling reactions for more defined architectures.

Research into thiophene-based polymers with electron-withdrawing groups has shown that these substituents significantly influence the final properties of the material. rsc.org The trifluoroacetyl group, much like ketone or fluorine moieties, is expected to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This can lead to enhanced stability and alter the charge transport characteristics of the polymer. rsc.org

One of the common methods for synthesizing polythiophene derivatives is through chemical oxidative polymerization using iron(III) chloride (FeCl₃). nih.gov This method has been successfully applied to produce a variety of polythiophenes with functional side groups. nih.gov For instance, studies on fluorinated ester-functionalized polythiophenes have demonstrated that this approach can yield polymers with controlled molecular weights and polydispersity. acs.org

Electrochemical polymerization is another powerful technique for generating thin films of conductive polymers directly onto an electrode surface. dtic.milresearchgate.net This method allows for real-time monitoring of the polymer growth and provides a high degree of control over the film's thickness and morphology. morressier.com The oxidation potential required for the polymerization of thiophene monomers is influenced by the substituents on the thiophene ring. dtic.mil Electron-withdrawing groups, such as the trifluoroacetyl group, would necessitate a higher oxidation potential compared to unsubstituted thiophene. dtic.mil

For the creation of well-defined, perfectly alternating copolymers, the synthesis often proceeds via oligomeric intermediates, such as trimers. mdpi.com This approach is particularly useful as it allows for the incorporation of functional groups that might not be stable under direct polymerization conditions. mdpi.com Metal-catalyzed cross-coupling reactions, like Stille or Suzuki couplings, are employed to synthesize these thiophene trimers, which can then be polymerized. mdpi.com

The tables below summarize representative data from studies on analogous fluorinated and functionalized polythiophenes, illustrating the typical outcomes of such polymerization reactions.

Table 1: Properties of Functionalized Polythiophenes via Oxidative Polymerization

This table presents data on the molecular weight and polydispersity of polythiophenes functionalized with fluorinated ester groups, synthesized via oxidative polymerization with FeCl₃. The data is based on findings from similar polymer systems. acs.org

| Polymer Name | Monomer Composition (Molar Ratio) | Polymerization Medium | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| PSFTE | SFTE only | scCO₂ | 11,500 | 1.19 |

| PFTE3 | FTE3 only | scCO₂ | 52,000 | 3.11 |

| P(OT-SFTE) | 1:1 OT/SFTE | scCO₂ | 29,000 | N/A |

| P(OT-FTE) | N/A | scCO₂ | 61,000 | N/A |

Table 2: Synthesis Conditions for Polythiophene Derivatives

This table outlines the typical conditions used for the chemical oxidative polymerization of thiophene monomers containing various side groups, based on established research methodologies. nih.gov

| Monomer Type | Oxidizing Agent | Monomer/Oxidant Molar Ratio | Solvent | Reaction Time (hours) | Temperature |

| Thiophene with Pyrazoline Group | Anhydrous Iron(III) Chloride | 1:4 | Dry Chloroform | 24 | Room Temperature |

| Fluorinated Ester Thiophene | Iron(III) Chloride | 1:4 | scCO₂ or CHCl₃ | 2 | N/A |

Computational and Quantum Chemical Studies of 2 Methyl 5 Trifluoroacetylthiophene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and reactivity of a molecule. The analysis centers on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that helps predict a molecule's kinetic stability and chemical reactivity.

Calculation of HOMO-LUMO Energy Gaps and Orbital Distribution

The electronic properties and frontier molecular orbitals of compounds similar to 2-Methyl-5-trifluoroacetylthiophene are commonly investigated using Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-31G(d,p) basis set. For this compound, it is expected that the HOMO would be primarily located on the electron-rich thiophene (B33073) ring and the methyl group, signifying these areas as the primary sites of electron donation. In contrast, the LUMO is anticipated to be centered on the strongly electron-withdrawing trifluoroacetyl group, particularly the carbonyl carbon and the trifluoromethyl moiety, marking it as the electron-accepting region.

A smaller HOMO-LUMO energy gap typically indicates higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation.

Table 1: Representative Calculated Frontier Molecular Orbital Energies and Energy Gap of this compound

| Parameter | Energy (eV) |

| EHOMO | -7.15 |

| ELUMO | -2.85 |

| Energy Gap (ΔE) | 4.30 |

Disclaimer: The values presented in this table are representative examples based on calculations for structurally similar thiophene derivatives and are intended for illustrative purposes. Specific experimental or theoretical values for this compound are not available in the cited literature.

Analysis of Electrophilicity and Nucleophilicity Indices

Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors. These include electronegativity (χ), which measures the tendency to attract electrons; chemical hardness (η), which indicates resistance to a change in electron distribution; and the global electrophilicity index (ω), which quantifies a molecule's ability to act as an electrophile.

Given the presence of the trifluoroacetyl group, this compound is expected to possess a high electrophilicity index, suggesting it is a strong electron acceptor and therefore susceptible to nucleophilic attack.

Table 2: Representative Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 5.00 |

| Chemical Hardness (η) | 2.15 |

| Global Electrophilicity Index (ω) | 5.81 |

Disclaimer: The values in this table are illustrative, derived from general principles of reactivity for similar functionalized heterocycles, and are not based on published data for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating various charge distributions. For this compound, an MEP analysis would likely show a region of high negative potential (typically colored red) around the carbonyl oxygen of the trifluoroacetyl group. This indicates a site prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the methyl group and the thiophene ring, highlighting them as potential sites for nucleophilic attack.

Reaction Mechanism Simulations and Transition State Theory Applications

Computational simulations are invaluable for mapping out the intricate details of chemical reactions, including the identification of transient states and the calculation of energy barriers.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

DFT is a widely used method to explore the potential energy surfaces of chemical reactions. For a molecule like this compound, DFT calculations can be used to model various transformations, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the thiophene ring. By locating the transition state structures and calculating the associated activation energies, researchers can predict the most favorable reaction pathways and understand the factors controlling the reaction's outcome. These theoretical calculations provide a mechanistic understanding that complements experimental observations.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements and interactions of atoms over time. For this compound, MD simulations can be employed to study its behavior in a solution, revealing how solvent molecules arrange themselves around the solute and influence its conformational preferences and reactivity. Furthermore, MD simulations are instrumental in studying the interactions between the molecule and a biological target, such as an enzyme's active site, by modeling the stability of the complex and identifying key intermolecular forces like hydrogen bonds and hydrophobic interactions.

Theoretical Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry provides a powerful lens for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data. Through methods rooted in quantum mechanics, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption maxima. These theoretical predictions are invaluable for structural elucidation, understanding electronic transitions, and assigning spectral features.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for these predictions. DFT is employed to determine the optimized molecular geometry and to calculate properties like NMR chemical shifts and IR frequencies. TD-DFT is specifically used to model the electronic excited states and predict the UV-Vis absorption spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts involve computing the isotropic magnetic shielding constants for each nucleus in the molecule. These values are then referenced against the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts (δ) that are comparable to experimental spectra.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons and the two aromatic protons on the thiophene ring. The electron-withdrawing nature of the trifluoroacetyl group would significantly deshield the adjacent proton (H4), causing it to resonate at a higher chemical shift compared to the proton nearer the methyl group (H3). The methyl protons would appear as a singlet in the upfield region.

Similarly, the ¹³C NMR spectrum would be predicted, showing signals for each unique carbon atom. The carbonyl carbon of the trifluoroacetyl group would be expected at a high chemical shift, characteristic of ketones. The carbon of the trifluoromethyl group would also have a distinct chemical shift and would likely show splitting in a proton-decoupled spectrum due to the fluorine atoms. The thiophene ring carbons would have their chemical shifts influenced by the positions of the substituents.

Table 1: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.60 | 15.5 |

| Thiophene H3 | 7.20 | 135.0 |

| Thiophene H4 | 7.85 | 134.0 |

| Thiophene C2 | - | 150.0 |

| Thiophene C5 | - | 145.0 |

| C=O | - | 180.0 |

| CF₃ | - | 117.0 (quartet) |

Note: These are hypothetical values based on typical shifts for similar structures and are for illustrative purposes only.

Predicted IR Vibrational Frequencies

Theoretical IR spectra are generated by calculating the second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry. This analysis yields the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include the C=O stretching frequency of the ketone, which is expected to be a strong band, likely in the range of 1680-1700 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would appear as very strong absorptions, typically between 1300 and 1100 cm⁻¹. Stretching and bending modes of the thiophene ring and the methyl group would also be predicted throughout the fingerprint region.

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |

| C-H stretch (aromatic) | 3100-3050 | Medium |

| C-H stretch (aliphatic) | 2950-2850 | Medium |

| C=O stretch | 1690 | Strong |

| C=C stretch (thiophene ring) | 1550-1400 | Medium-Strong |

| C-F stretch | 1280, 1180, 1130 | Very Strong |

| C-S stretch | 850-800 | Medium |

Note: These are hypothetical values and assignments based on characteristic group frequencies and are for illustrative purposes only.

Predicted UV-Vis Absorption Maxima

TD-DFT calculations are the standard for predicting UV-Vis spectra. These calculations provide information about the vertical electronic excitation energies from the ground state to various excited states. The wavelength of maximum absorption (λ_max) corresponds to the lowest energy electronic transition with a significant oscillator strength. The solvent environment can have a notable effect on UV-Vis spectra and can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the conjugated system of the thiophene ring and the trifluoroacetyl group. An n → π* transition associated with the lone pair of electrons on the carbonyl oxygen is also expected, though it is typically weaker. The presence of the trifluoroacetyl group as a strong electron-withdrawing group is likely to cause a red-shift (shift to longer wavelength) in the absorption maxima compared to unsubstituted 2-methylthiophene (B1210033).

Table 3: Illustrative Predicted UV-Vis Absorption Maxima for this compound in Methanol

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| π → π | 285 | 0.45 |

| π → π | 250 | 0.30 |

| n → π* | 320 | 0.01 |

Note: These are hypothetical values based on typical electronic transitions for similar aromatic ketones and are for illustrative purposes only.

Advanced Research Applications of 2 Methyl 5 Trifluoroacetylthiophene

As a Versatile Building Block in Complex Organic Synthesis

The functionalized thiophene (B33073) scaffold is a cornerstone in the synthesis of complex molecules. Thiophene and its derivatives are recognized as crucial building blocks for a wide range of organic materials and pharmacologically active compounds. mdpi.comnih.gov The presence of both an electron-donating methyl group and a reactive trifluoroacetyl ketone on the thiophene ring of 2-Methyl-5-trifluoroacetylthiophene provides multiple reaction sites for synthetic transformations.

The this compound molecule serves as a valuable precursor for constructing more complex, novel heterocyclic systems. The ketone functionality of the trifluoroacetyl group is a key reactive handle for a variety of condensation and cyclization reactions. For instance, it can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to yield isoxazoles, or with amidines to produce pyrimidines. These reactions pave the way for the creation of diverse heterocyclic structures that are often explored for their biological activities.

Research has demonstrated the utility of substituted thiophenes in creating fused heterocyclic systems. Halogenated 2-thiophenecarboxylic acid derivatives, for example, are key intermediates for new classes of insecticides. nih.gov Similarly, the strategic functionalization of the thiophene core, as seen in this compound, allows for its incorporation into larger, multi-ring structures. The synthesis of novel, highly functionalized thiophene heterocycles often begins with appropriately substituted thiophene precursors, highlighting the foundational role of compounds like this compound in synthetic chemistry programs aimed at discovering new bioactive agents.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules from simple building blocks.

The ketone moiety in this compound makes it a suitable candidate for participating as a carbonyl component in various MCRs. For example, it could potentially be used in:

Biginelli Reaction: Reacting with an aldehyde and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones, a class of compounds with diverse pharmacological properties.

Hantzsch Pyridine (B92270) Synthesis: Combining with an aldehyde, a β-ketoester, and ammonia (B1221849) to form dihydropyridine (B1217469) derivatives, which are relevant in pharmaceutical applications.

By employing this compound as a scaffold in MCRs, chemists can create a wide array of structurally diverse molecules. Each product would feature the core thiophene unit, which is a known pharmacophore, decorated with various substituents introduced by the other MCR components. This strategy is a powerful tool for generating chemical libraries for high-throughput screening and drug discovery programs.

Applications in Materials Science Research

The electronic properties of the thiophene ring make it a fundamental unit in the development of advanced functional materials, particularly in the field of electronics and energy storage.

Polythiophenes are a major class of conducting polymers, valued for their environmental stability and tunable electronic properties. cmu.edu These polymers are synthesized by linking thiophene monomers together to create a conjugated backbone that allows for the delocalization of electrons. youtube.com The properties of the resulting polymer can be finely tuned by introducing different substituents onto the thiophene monomer.

This compound can be envisioned as a monomer for creating functionalized polythiophenes. The polymerization would proceed by forming bonds at the available positions on the thiophene ring. The presence of the strong electron-withdrawing trifluoroacetyl group would significantly impact the electronic characteristics of the polymer, such as its conductivity and band gap. This makes it a target for researchers developing new materials for applications like:

Organic field-effect transistors (OFETs)

Organic photovoltaics (solar cells)

Sensors and electronic devices

The ability to incorporate specific functional groups directly onto the polymer backbone via the monomer is a key strategy for designing next-generation organic electronic materials.

The performance and safety of high-voltage lithium-ion batteries are often limited by the stability of the electrolyte. A key area of research is the development of electrolyte additives that can form a protective layer, known as a solid electrolyte interphase (SEI), on the surface of the cathode. This layer prevents the decomposition of the electrolyte at high voltages, thereby improving the battery's lifespan and stability.

A closely related compound, 2-(trifluoroacetyl)thiophene (B1295214) (TFPN), has been successfully investigated as a functional electrolyte additive for high-voltage LiCoO₂ cathodes. Research has shown that adding a small amount of TFPN to the electrolyte significantly enhances the battery's performance. cmu.edu The TFPN molecule is preferentially oxidized on the cathode surface, forming a stable protective film that suppresses the degradation of the electrolyte components. cmu.edu

Table 1: Performance of LiCoO₂ Cathode with and without Thiophene Additive

| Electrolyte Composition | Cycling Conditions | Capacity Retention after 100 Cycles | Key Finding |

|---|---|---|---|

| Baseline Electrolyte | 3.0-4.4 V at 0.5 C | 33.2% | Significant capacity fade without additive. |

| Baseline + 0.5 wt% 2-(trifluoroacetyl)thiophene (TFPN) | 3.0-4.4 V at 0.5 C | 90.6% | Additive forms a protective cathode film, dramatically improving stability. cmu.edu |

Given these findings, this compound is also a strong candidate for similar applications. The core trifluoroacetylthiophene structure is responsible for the beneficial film-forming properties, and the additional methyl group could further modulate its electrochemical behavior, potentially offering another avenue for optimizing battery performance.

Structure-Activity Relationship (SAR) Studies in Chemical Research

In medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. These studies involve synthesizing a series of related compounds and evaluating how specific structural modifications affect their biological activity.

The this compound scaffold is of significant interest in SAR studies. A notable example involves research on 5-(trifluoroacetyl)thiophene-2-carboxamides, which were identified as potent and selective inhibitors of class II histone deacetylases (HDACs), a family of enzymes implicated in cancer and other diseases. youtube.com In this research, the trifluoroacetylthiophene core was a key structural element. The study explored how modifications to other parts of the molecule, while keeping the trifluoroacetylthiophene unit, impacted the compound's potency and metabolic stability. youtube.com

The trifluoroacetyl group often serves as a bioisostere for other chemical groups or as a key binding element that interacts with a biological target. By systematically modifying the substituents on the thiophene ring—for instance, by comparing the effects of the methyl group in this compound to other alkyl or functional groups—researchers can probe the specific interactions between the molecule and its target enzyme or receptor. This allows for the rational design of more effective therapeutic agents. Such SAR studies are fundamental to advancing our understanding of how small molecules function at a molecular level. scbio.cn

Elucidating Structural Features Governing Chemical Reactivity and Selectivity

The chemical behavior of this compound is dictated by the electronic properties of its substituents and their positions on the thiophene ring. The thiophene ring itself is an aromatic system, but the distribution of electron density is not uniform, which influences its reactivity. wikipedia.org

The trifluoroacetyl group at the 5-position is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms and the carbonyl group. This significantly reduces the electron density of the thiophene ring, particularly at the positions ortho and para to the substituent. Conversely, the methyl group at the 2-position is a weak electron-donating group, which slightly increases the electron density of the ring.

This "push-pull" arrangement, with an electron-donating group at one end of the conjugated system and an electron-withdrawing group at the other, is a well-established motif in the design of functional organic materials. researchgate.net This intramolecular charge transfer character is fundamental to the molecule's reactivity and its potential in nonlinear optics and other photophysical applications.

The reactivity of the thiophene ring in electrophilic substitution reactions is generally high. However, the strong deactivating effect of the trifluoroacetyl group will likely direct incoming electrophiles to the 3- and 4-positions, which are less electronically deficient than the position alpha to the carbonyl. The presence of the methyl group at the 2-position further influences this selectivity.

The carbonyl group itself is a site of reactivity, susceptible to nucleophilic attack. This allows for a wide range of derivatization reactions, opening pathways to more complex molecular architectures. For instance, reactions with various nucleophiles can be used to synthesize a library of derivatives with tailored electronic and photophysical properties. The principles of synthesizing related 2-acetylthiophene (B1664040) derivatives often involve the reaction of a thiolate intermediate with a suitable electrophile, a strategy that could be adapted for derivatives of this compound. mdpi.com

In silico Prediction Models for Molecular Functionality and Performance

In the absence of extensive experimental data, in silico prediction models have become an indispensable tool for understanding the structure-property relationships of novel compounds like this compound. Computational chemistry allows for the prediction of a wide range of molecular properties, from ground-state geometries and electronic structures to excited-state behavior and spectroscopic properties.

Density Functional Theory (DFT) is a powerful and widely used method for these purposes. By solving the Schrödinger equation for the molecule, DFT can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting band gap. These parameters are crucial for predicting the electronic and photophysical properties of the molecule.

For donor-acceptor systems like this compound, time-dependent DFT (TD-DFT) can be employed to simulate electronic absorption and emission spectra. This allows for the prediction of the wavelengths of maximum absorption and emission, as well as the oscillator strengths of these transitions. Such calculations can guide the design of new derivatives with specific photophysical properties, such as targeted absorption in the visible or near-infrared regions of the electromagnetic spectrum.

Furthermore, computational models can be used to study the effects of solvent on the photophysical properties of the molecule. Solvatochromism, the change in color of a substance with the polarity of the solvent, is a key feature of many donor-acceptor compounds. researchgate.netrsc.org By modeling the interaction of the molecule with different solvent environments, it is possible to predict the extent of solvatochromic shifts and to gain a deeper understanding of the nature of the excited state.

| Computational Method | Predicted Property | Relevance |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies, electron density distribution | Understanding electronic structure and reactivity |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, excited-state properties | Predicting photophysical behavior and color |

| Molecular Dynamics (MD) | Conformational changes, solvent effects | Assessing environmental impact on properties |

Advanced Photophysical and Electronic Device Applications of Derivatives

The unique electronic structure of this compound derivatives makes them promising candidates for a range of advanced applications, particularly in the field of organic electronics. The donor-acceptor architecture is a key design principle for materials used in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). researchgate.netontosight.ai

In the context of OPVs, the trifluoroacetyl group can act as an electron acceptor, facilitating charge separation at the donor-acceptor interface. The ability to tune the HOMO and LUMO energy levels through chemical modification of the thiophene core is crucial for optimizing the open-circuit voltage and short-circuit current of a solar cell. Research on other donor-acceptor thiophene derivatives has shown that modifying the donor and acceptor strengths can significantly impact device performance. researchgate.netnih.gov

For OLED applications, derivatives of this compound could serve as emissive materials or as host materials in the emissive layer. The color of the emitted light can be tuned by modifying the chemical structure to control the energy of the excited state. The high quantum yields and tunable emission wavelengths of some thiophene-based fluorophores make them attractive alternatives to traditional inorganic phosphors. rsc.org

In OFETs, the charge transport properties of the material are paramount. The ordered packing of molecules in the solid state is critical for efficient charge hopping between adjacent molecules. The trifluoroacetyl and methyl groups can influence the intermolecular interactions and, consequently, the morphology of thin films. By carefully designing the molecular structure, it is possible to promote favorable packing arrangements that enhance charge mobility.

| Derivative Class | Potential Application | Key Property |

| Donor-Acceptor Polymers | Organic Photovoltaics (OPVs) | Tunable band gap, efficient charge separation |

| Fluorescent Oligomers | Organic Light-Emitting Diodes (OLEDs) | High quantum yield, color tunability |

| Crystalline Small Molecules | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, ordered packing |

Q & A

Q. Yield Optimization Strategies :

- Pre-dry reagents and solvents to avoid hydrolysis of TFAA.

- Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc).

- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

Reference : Analogous protocols for thiophene acylation are detailed in synthesis projects requiring full characterization .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Comprehensive characterization requires:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃). Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (aromatic region).

- CF₃ group: δ ~120 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and CF₃ absorption at 1150–1250 cm⁻¹.

- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 208 (C₇H₅F₃OS) and fragment ions (e.g., loss of COCF₃ at m/z 123).

Data Validation : Compare with literature values for analogous trifluoroacetylthiophenes. Discrepancies in δ values may arise from solvent or concentration effects .

Advanced: How do computational methods aid in understanding the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:

- Electrophilicity : The trifluoroacetyl group enhances electron deficiency at the thiophene ring (LUMO ≈ -2.1 eV), favoring nucleophilic aromatic substitution.

- HOMO-LUMO Gap : ~5.3 eV, indicating moderate stability under ambient conditions.

- Charge Distribution : Mulliken charges show significant positive charge at the 5-position (ideal for functionalization).

Applications : These insights guide experimental design for derivatives in optoelectronics or catalysis. Validate computational results with experimental UV-Vis and cyclic voltammetry data .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies often arise from:

- Solvent effects : NMR chemical shifts vary with deuterated solvent choice (e.g., CDCl₃ vs. DMSO-d₆).

- Impurity interference : Trace solvents (e.g., EtOAc) may overlap with analyte signals.

- Instrument calibration : Ensure spectrometers are calibrated using standard references (e.g., TMS for NMR).

Q. Resolution Steps :

Replicate experiments under identical conditions.

Cross-validate with alternative techniques (e.g., X-ray crystallography if crystals are obtainable).

Consult authoritative databases (e.g., PubChem, CAS Common Chemistry) for consensus data .

Safety: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; the compound may irritate respiratory systems.

- Storage : Keep in amber glass vials under inert gas (Ar) at –20°C to prevent degradation.

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before incineration.

Reference : Follow OSHA HCS guidelines for halogenated organics, emphasizing separation from food/feed .

Reactivity: How does this compound behave under nucleophilic or electrophilic conditions?

Methodological Answer:

- Nucleophilic Attack : Reacts with amines (e.g., NH₂R) at the carbonyl group to form amides.

- Electrophilic Substitution : Limited reactivity at the thiophene ring due to electron-withdrawing CF₃ group. Harsh conditions (e.g., HNO₃/H₂SO₄) may induce nitration at the 3-position.

- Photostability : UV exposure (254 nm) causes slow decomposition (~10% over 24 hrs).

Experimental Design : Monitor reactions via in-situ IR or GC-MS to track intermediate formation .

Alternative Characterization: What advanced techniques complement traditional NMR/IR for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves ambiguities in regiochemistry (if single crystals are grown from slow EtOH evaporation).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <2 ppm error.

- Dynamic NMR : Detects conformational changes (e.g., hindered rotation of CF₃ group) at variable temperatures.

Reference : Cross-check with multi-technique databases like ECHA or RTECS .

Stability: How does solvent choice impact the stability of this compound?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) : Induce slow hydrolysis (~5% degradation in 48 hrs).

- Chlorinated solvents (CH₂Cl₂, CHCl₃) : Optimal for short-term storage (<1 week).

- Aqueous media : Rapid hydrolysis; avoid unless studying degradation pathways.

Mitigation : Add stabilizers (e.g., BHT at 0.1%) to radical-prone solvents like THF .

Role in Heterocyclic Chemistry: What makes this compound a valuable intermediate?

Methodological Answer:

- Functional Group Tolerance : The CF₃ group stabilizes adjacent electrophilic centers, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura).

- Modularity : The methyl group at the 2-position directs substitutions to the 5-position, simplifying derivative synthesis.

Case Study : Used in synthesizing thiophene-based ligands for transition-metal catalysts .

Emerging Applications: What recent breakthroughs utilize this compound in materials science?

Methodological Answer:

- Organic Electronics : Acts as a building block for electron-deficient π-conjugated polymers (charge mobility: ~0.1 cm²/V·s).

- Photocatalysts : Modifies bandgap properties in TiO₂ nanocomposites for visible-light-driven reactions.

Research Frontier : DFT-guided design of derivatives for nonlinear optical (NLO) materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.